2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine
Description
2-[4-(2-Methylpiperidine-1-carbonyl)phenoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via a phenoxy group to a 2-methylpiperidine-1-carbonyl substituent.
The compound’s piperidine-carbonyl group introduces steric bulk and hydrogen-bonding capacity, which may influence its pharmacological or agrochemical properties. Pyrimidine derivatives are widely explored for herbicidal, antifungal, and enzyme-inhibitory activities, as seen in structurally related compounds .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-2-3-12-20(13)16(21)14-6-8-15(9-7-14)22-17-18-10-4-11-19-17/h4,6-11,13H,2-3,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQDAQXLQOSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbonyl group: This step involves the incorporation of the carbonyl group into the piperidine ring, often through acylation reactions.
Attachment of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions.
Formation of the pyrimidine ring: The final step involves the construction of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Chemical Reactions of Pyrimidine Derivatives
Pyrimidine derivatives undergo a range of chemical reactions, including:
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Electrophilic Substitution : These reactions are common in pyrimidine derivatives, such as halogenation and alkylation. The position of substitution can vary based on the structure of the pyrimidine ring and its annulation with other rings .
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Nucleophilic Substitution : Pyrimidine derivatives can undergo nucleophilic substitution reactions, especially when functionalized with leaving groups like chlorides .
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Cyclization Reactions : These are crucial in forming bicyclic and tricyclic pyrimidine structures. Cyclization often involves intramolecular reactions facilitated by reagents like triethyl orthoformate .
Potential Reactions of 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine
Given the structure of this compound, potential chemical reactions could include:
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Hydrolysis : The ester linkage between the piperidine and the phenyl ring could undergo hydrolysis under acidic or basic conditions.
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Nucleophilic Aromatic Substitution : The pyrimidine ring might participate in nucleophilic aromatic substitution reactions if activated by electron-withdrawing groups.
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Cyclization : If the compound is further functionalized, intramolecular cyclization could occur to form more complex heterocyclic structures.
Data Tables and Research Findings
| Reaction Type | Description | Conditions |
|---|---|---|
| Electrophilic Substitution | Halogenation, alkylation | Acidic conditions, specific catalysts |
| Nucleophilic Substitution | Replacement of leaving groups | Basic conditions, nucleophilic reagents |
| Cyclization | Formation of complex rings | High temperatures, specific reagents |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.
Biology
This compound has shown promise in biological studies , particularly in:
- Enzyme Inhibition: Its structural features enable it to interact with specific enzymes, potentially inhibiting their activity. This property is valuable in drug discovery and development.
- Receptor Binding Studies: The compound can be utilized in research focused on understanding receptor-ligand interactions, which are critical in pharmacology.
Industrial Applications
In industrial settings, this compound can be used in the production of various chemical products, including:
- Agrochemicals: Its properties may contribute to the efficacy of pesticides or herbicides.
- Specialty Chemicals: The compound can be involved in creating materials with specific functionalities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds similar to this compound:
- A study demonstrated that piperidine derivatives could effectively inhibit certain enzymes involved in cancer progression.
- Research on related pyrimidine compounds has shown significant effects on receptor modulation, leading to advancements in drug design aimed at neurological disorders.
These findings underscore the importance of exploring this compound's full potential within scientific research.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Physicochemical Properties
The table below compares 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine with key analogues from the literature:
Key Observations:
- Pyrimidine Substitution: The target compound lacks substituents on the pyrimidine ring, unlike the 4,6-dimethoxy groups in ’s herbicidal analogues.
- Phenoxy Modifications: The 2-methylpiperidine-1-carbonyl group distinguishes the target from boronic acid derivatives () or simpler acetate esters (). This group may increase lipophilicity, affecting membrane permeability and target engagement.
- Piperidine Derivatives : Piperidine-containing compounds (e.g., ) often exhibit improved pharmacokinetic profiles. The target’s methylpiperidine moiety could enhance metabolic stability compared to unsubstituted piperidines .
Biological Activity
The compound 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Pyrimidine derivatives often interact with various biological targets, influencing critical pathways in cellular processes. The specific compound may exert its effects through:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives inhibit key enzymes such as cyclooxygenase (COX) and kinases involved in cancer progression.
- Cell Cycle Arrest : Compounds like this one can induce cell cycle arrest, particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and DNA fragmentation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring and the phenoxy group significantly affect biological activity. For instance:
- Substituents on the Piperidine Ring : Variations in the piperidine moiety can enhance or diminish the compound's potency against specific targets.
- Phenoxy Group Modifications : Changes in the phenoxy group can influence solubility and binding affinity to target proteins.
Anticancer Activity
Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For example:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values as low as 1.54 μM against prostate cancer cells .
- Mechanisms : The anticancer activity may involve inhibition of signaling pathways such as MAPK and PI3K/AKT, which are critical for tumor growth and survival .
Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory properties:
- COX Inhibition : Compounds similar to this compound showed effective inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce edema and inflammation markers significantly .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives is well-documented:
- Broad Spectrum Activity : Compounds within this class have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Mechanisms of Action : The antimicrobial activity is often attributed to disruption of bacterial DNA synthesis or interference with metabolic pathways.
Case Studies
Several studies highlight the biological activities of pyrimidine derivatives:
- Anticancer Study : A derivative similar to our compound was tested against lung cancer cells, showing significant apoptosis induction and cell cycle arrest at G2/M phase .
- Anti-inflammatory Research : In a rat model, a related compound demonstrated a reduction in paw edema by inhibiting COX enzymes .
- Antimicrobial Efficacy : A study reported that a pyrimidine derivative exhibited strong antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine with high yield and purity?
- Methodological Answer :
- Step 1 : Prepare the phenoxy intermediate by reacting 4-hydroxybenzaldehyde with 2-methylpiperidine in the presence of a carbonylating agent (e.g., phosgene or carbonyldiimidazole) under anhydrous conditions.
- Step 2 : Couple the intermediate with pyrimidine via nucleophilic aromatic substitution, using a base like NaOH or K₂CO₃ in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
- Critical Note : Monitor reaction progress via TLC and confirm purity via HPLC or NMR spectroscopy.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the presence of the 2-methylpiperidine moiety (e.g., methyl protons at δ ~1.2 ppm) and pyrimidine ring protons (δ ~8.3–8.7 ppm).
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]+ at m/z 327.38) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .
Q. How can researchers address poor solubility in aqueous buffers during biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound, followed by dilution in PBS.
- Surfactants : Add Tween-80 (0.1%) to improve dispersion .
- Temperature Adjustment : Warm the solution to 37°C while sonicating for 10–15 minutes .
Advanced Research Questions
Q. How can computational methods predict the drug-likeness and bioavailability of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize the molecular geometry and calculate physicochemical properties (logP, polar surface area) .
- ADMET Profiling : Employ tools like SwissADME or ADMETlab to predict permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability (CYP450 interactions) .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., kinases) using GROMACS or AMBER .
Q. How to resolve contradictions between experimental and computational spectral data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian NMR prediction).
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (as in ), which confirmed dihedral angles between aromatic rings .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to test variables: temperature, solvent ratio, and catalyst loading. For example, optimize coupling efficiency by varying DMF/H₂O ratios .
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction kinetics and intermediates .
- Membrane Separation : Employ nanofiltration to isolate the product from byproducts, reducing purification steps .
Data Contradiction and Analysis
Q. How to interpret conflicting biological activity data across assays?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate experiments with internal controls (e.g., staurosporine for kinase inhibition).
- Assay-Specific Factors : Account for variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting compound stability .
- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, identifying outliers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
